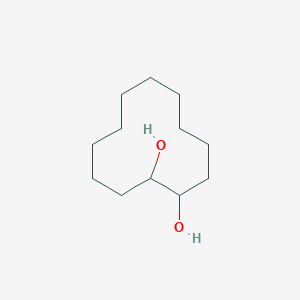![molecular formula C13H9FN2O5S B095581 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19160-14-6](/img/structure/B95581.png)
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride, also known as NBD-Cl, is a chemical compound widely used in scientific research as a fluorescent labeling reagent. It is a yellow crystalline powder that is soluble in organic solvents such as acetone, chloroform, and dimethyl sulfoxide. NBD-Cl is a versatile compound that can be used for labeling proteins, peptides, lipids, and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride involves the formation of a covalent bond between the 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride molecule and the biomolecule being labeled. The 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride molecule contains a highly reactive sulfonyl fluoride group that reacts with the amino or thiol groups of the biomolecule. The resulting covalent bond is stable and fluorescent, allowing for the visualization and tracking of the labeled biomolecule.
Efectos Bioquímicos Y Fisiológicos
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride has minimal biochemical and physiological effects on the biomolecules being labeled. The labeling process does not significantly alter the structure or function of the biomolecule. However, the labeling process may affect the solubility and stability of the biomolecule, depending on the labeling conditions used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride as a labeling reagent is its high sensitivity and specificity. 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride labels biomolecules with high efficiency and produces a strong fluorescent signal. It is also versatile and can be used to label a wide range of biomolecules. However, there are some limitations to using 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride. The labeling process requires organic solvents, which may affect the stability and solubility of the biomolecule being labeled. Additionally, the labeling process may introduce steric hindrance or alter the charge of the biomolecule, which may affect its function.
Direcciones Futuras
There are many future directions for the use of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride in scientific research. One future direction is the development of new labeling conditions that minimize the effects of organic solvents on the biomolecule being labeled. Another future direction is the development of new 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride derivatives that can label biomolecules with greater specificity and sensitivity. Additionally, 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride can be used in combination with other labeling reagents to study complex biomolecular interactions. Finally, 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride can be used in vivo to study biomolecular interactions in live organisms.
Métodos De Síntesis
The synthesis of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride involves the reaction of 4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride to produce 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride. The yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride is widely used in scientific research as a fluorescent labeling reagent. It can be used to label proteins, peptides, lipids, and nucleic acids. The labeling of these biomolecules with 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride allows for their visualization and tracking in live cells and tissues. 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride has been used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. It has also been used to study membrane trafficking and lipid metabolism.
Propiedades
Número CAS |
19160-14-6 |
|---|---|
Nombre del producto |
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride |
Fórmula molecular |
C13H9FN2O5S |
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
3-[(4-nitrobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9FN2O5S/c14-22(20,21)12-3-1-2-10(8-12)15-13(17)9-4-6-11(7-5-9)16(18)19/h1-8H,(H,15,17) |
Clave InChI |
JIWJUYBAIGXURM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Otros números CAS |
19160-14-6 |
Sinónimos |
N-(p-Nitrobenzoyl)metanilyl fluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



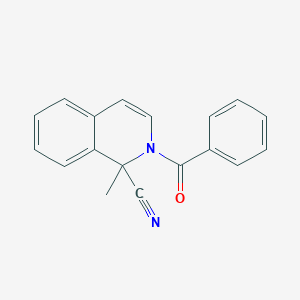
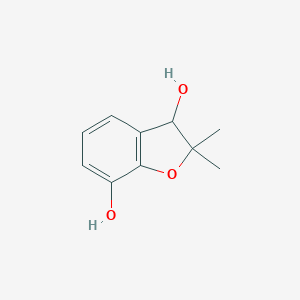

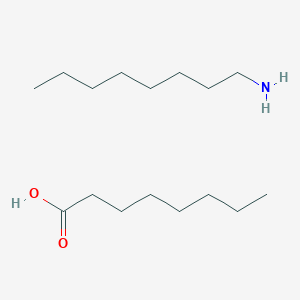
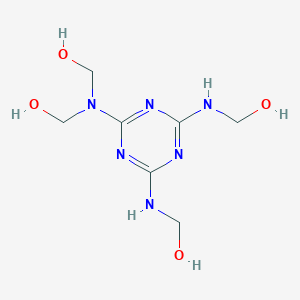
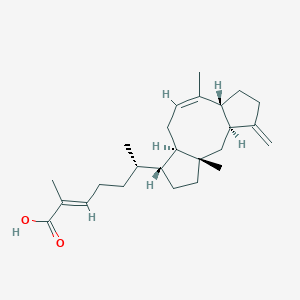
![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)


